molecular formula C8H9FS B8300210 (Fluoromethyl)(p-tolyl)sulfane

(Fluoromethyl)(p-tolyl)sulfane

Cat. No. B8300210
M. Wt: 156.22 g/mol
InChI Key: WFTRYPXQWQWTLT-UHFFFAOYSA-N
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Patent
US09290446B2

Procedure details

Cesium fluoride (149.55 g, 2 eq) was added to a mixture of PEG400 (90 mL) and acetonitrile (540 mL). The mixture was stirred a few minute under an argon atmosphere and then acetonitrile (90 mL) was removed by distillation. (Chloromethyl)(p-tolyl)sulfane (102.68 g, 492.25 mmol) was added. The reaction mixture was stirred at a temperature between 80° C. and 85° C. until the reaction was complete. The suspension formed, was filtered and the filtrate was concentrated. The crude product was purified by distillation to give 52.09 g (68%) of the desired product as slightly yellow oil (bp: 57° C. at 40 Pa).
Quantity
149.55 g
Type
reactant
Reaction Step One
[Compound]
Name
PEG400
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
102.68 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[F-:1].[Cs+].Cl[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1>C(#N)C>[F:1][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
149.55 g
Type
reactant
Smiles
[F-].[Cs+]
Name
PEG400
Quantity
90 mL
Type
reactant
Smiles
Name
Quantity
540 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
102.68 g
Type
reactant
Smiles
ClCSC1=CC=C(C=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred a few minute under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acetonitrile (90 mL) was removed by distillation
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at a temperature between 80° C. and 85° C. until the reaction
CUSTOM
Type
CUSTOM
Details
The suspension formed
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
FCSC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 52.09 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.